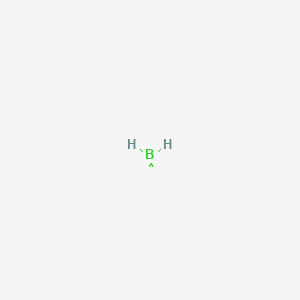

Boron dihydride

Description

Properties

CAS No. |

14452-64-3 |

|---|---|

Molecular Formula |

BH2 |

Molecular Weight |

12.83 g/mol |

InChI |

InChI=1S/BH2/h1H2 |

InChI Key |

IOCVPZINIZVUIL-UHFFFAOYSA-N |

SMILES |

[BH2] |

Canonical SMILES |

[BH2] |

Other CAS No. |

14452-64-3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel Boron Dihydride Derivatives: A Technical Guide for Drug Development Professionals

Executive Summary

Boron's unique chemical properties have positioned it as a compelling element in modern medicinal chemistry. Boron-containing compounds, particularly those featuring boron-hydrogen bonds, offer a diverse chemical space for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of two key classes of boron dihydride derivatives: amine-borane adducts and monoalkylboranes. Detailed experimental protocols for the synthesis of representative compounds are presented, along with a summary of their characterization data. Furthermore, this guide illustrates the biological context of these derivatives by detailing the de novo purine biosynthesis pathway, a known target for certain amine-boranes, and outlines a general workflow for enzyme inhibitor discovery. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of boron-based therapeutics.

Introduction to this compound Derivatives in Medicinal Chemistry

Boron-containing compounds have emerged as a significant class of molecules in drug discovery, with several FDA-approved drugs validating their therapeutic potential.[1][2] The unique electronic structure of boron, particularly its Lewis acidity, allows for distinct interactions with biological targets.[3] this compound derivatives, characterized by the presence of a BH2 moiety or the BH3 group in adduct form, are versatile synthons and pharmacophores.

Amine-boranes, formally adducts of a Lewis basic amine and the Lewis acidic borane (BH3), are stable, handleable sources of borane for various chemical transformations.[2][] They exhibit a wide range of biological activities, including antineoplastic, antiviral, and hypolipidemic effects.[5] Monoalkylboranes (R-BH2) are valuable intermediates in organic synthesis, primarily used in hydroboration reactions to create carbon-boron bonds, which can then be further functionalized.[6]

This guide will focus on the practical synthesis and characterization of these two classes of this compound derivatives, providing a foundation for their exploration in drug development programs.

Synthesis of Amine-Borane Derivatives

The synthesis of amine-boranes can be achieved through several methods, most commonly via the reaction of a borane source with an amine.[] Modern protocols often utilize stable borane complexes like borane-dimethyl sulfide (BMS) or in-situ generation of borane from precursors like sodium borohydride.[7]

General Experimental Protocol: One-Pot Synthesis of Trialkylamine-Boranes

This protocol describes a general and efficient one-pot synthesis of trialkylamine-boranes from trimethyl borate.

Experimental Protocol:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add lithium hydride (5.5 equivalents) and the desired trialkylamine (0.75 equivalents).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

-

Reagent Addition: At room temperature, add trimethyl borate (1.0 equivalent) to the suspension under a nitrogen atmosphere.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy, observing the disappearance of the trimethyl borate signal and the appearance of the amine-borane quartet.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by filtration to remove excess lithium hydride and other inorganic salts. The filtrate is concentrated under reduced pressure to yield the crude trialkylamine-borane. Further purification can be achieved by distillation or recrystallization.[8]

Synthesis of N-Methylmorpholine-Borane

Experimental Protocol:

-

Imine Formation: In a dry reaction vessel under an inert atmosphere, dissolve N-methylmorpholine in an anhydrous solvent (e.g., THF).

-

Borane Addition: Add a solution of borane-dimethyl sulfide complex (BH3·SMe2) dropwise to the stirred solution of N-methylmorpholine at a controlled temperature (e.g., 0 °C).

-

Reaction and Work-up: Allow the reaction to proceed to completion, which can be monitored by TLC or NMR. The reaction is then quenched, and the product is extracted and purified.[9]

Characterization Data for Amine-Borane Derivatives

The characterization of amine-borane derivatives heavily relies on ¹¹B NMR and infrared (IR) spectroscopy.

| Compound | ¹¹B NMR (δ, ppm, multiplicity, J-coupling) | Key IR Absorptions (cm⁻¹) | Reference(s) |

| Trimethylamine-borane | -10.57 (t, JB-H = 130.9 Hz) | B-H stretching: ~2250-2400 | [10] |

| Triethylamine-borane | -13.32 (q, JB-H = 95.0 Hz) | B-H stretching: ~2250-2400 | [8] |

| Ammonia-borane | -21.66 (q, JB-H = 99.7 Hz) | B-H stretching: ~2250-2400, N-H stretching: ~3200-3400 | [8] |

| N-Methylmorpholine-borane | Characteristic quartet in the upfield region | B-H stretching: ~2250-2400 | [9] |

Synthesis of Monoalkylborane Derivatives

Monoalkylboranes (R-BH2) are typically prepared by the hydroboration of a sterically hindered alkene with a borane source. Thexylborane is a classic example of a readily prepared and versatile monoalkylborane.[11]

Experimental Protocol: Synthesis of Thexylborane (1,1,2-Trimethylpropyl)borane

Thexylborane is conveniently prepared in situ from borane-tetrahydrofuran and 2,3-dimethyl-2-butene.[11]

Experimental Protocol:

-

Reaction Setup: In a dry, nitrogen-flushed flask, place a solution of borane-THF complex in THF.

-

Alkene Addition: Cool the flask to 0 °C in an ice bath. Slowly add 2,3-dimethyl-2-butene to the stirred borane solution.

-

In Situ Formation: The reaction is typically rapid, leading to the formation of thexylborane as a dimer in the THF solution. The concentration of the reagent can be determined by measuring the hydrogen evolved upon hydrolysis of an aliquot.

-

Storage and Handling: Thexylborane is highly reactive with oxygen and moisture and must be handled under an inert atmosphere. It is reported to be stable for at least a week when stored at 0 °C in a THF solution under nitrogen.[11]

Characterization Data for Monoalkylboranes

| Compound | ¹¹B NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Reference(s) |

| Thexylborane | Dimeric species in THF | B-H stretching (terminal and bridging) | [11][12] |

| Mono-n-butylborane | Upfield resonance | B-H stretching | [12] |

Biological Target and Discovery Workflow

Certain amine-borane derivatives have been shown to exert their cytotoxic effects by inhibiting key enzymes in the de novo purine biosynthesis pathway, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase.[5]

De Novo Purine Biosynthesis Pathway and Inhibition

The de novo synthesis of purines is a fundamental metabolic pathway essential for DNA and RNA synthesis.[1][] PRPP amidotransferase catalyzes the first committed step in this pathway, making it an attractive target for therapeutic intervention.[5]

References

- 1. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]

- 3. labpartnering.org [labpartnering.org]

- 5. Inhibitor Screening and Design [creative-enzymes.com]

- 6. Drug Development Process Map • Global Drug Trials [globaldrugdevelopment.tghn.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. researchgate.net [researchgate.net]

Theoretical Underpinnings of Boron Dihydride (BH₂) Bonding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron dihydride (BH₂), a seemingly simple triatomic molecule, presents a fascinating case study in chemical bonding, exhibiting characteristics that are pivotal to understanding electron-deficient systems. This technical guide provides an in-depth exploration of the theoretical studies that have elucidated the nature of bonding in BH₂. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a deep understanding of the principles governing the structure and reactivity of boron-containing compounds. This document summarizes key quantitative data, details the computational and experimental methodologies employed in its study, and provides visual representations of the logical and procedural workflows inherent in such research.

Introduction to this compound

This compound is a radical species with a ground electronic state designated as X̃²A₁.[1] Its bent molecular geometry is a consequence of the electronic configuration and the interplay between its constituent atomic orbitals. The molecule also possesses a low-lying excited electronic state, òB₁, which becomes degenerate with the ground state at a linear geometry, leading to a phenomenon known as the Renner effect.[1] Understanding the bonding in BH₂ is fundamental to comprehending the chemistry of larger boranes, which are characterized by their electron-deficient nature and the prevalence of three-center two-electron bonds.

Theoretical Framework of BH₂ Bonding

The bonding in this compound is best described through the lens of molecular orbital (MO) theory. The valence electronic configuration of the boron atom is 2s²2p¹, and each hydrogen atom contributes a 1s¹ electron. In its bent C₂ᵥ symmetry, the atomic orbitals of boron and the 1s orbitals of the two hydrogen atoms combine to form a set of molecular orbitals. The resulting picture is one of covalent B-H bonds with significant delocalization of electron density, a hallmark of electron-deficient molecules.

Quantitative Data from Theoretical Studies

A variety of computational methods have been employed to predict the geometric and vibrational properties of BH₂. The accuracy of these predictions is highly dependent on the level of theory and the basis set used. Below is a summary of key quantitative data obtained from various theoretical studies, presented alongside experimental values for comparison.

| Property | Theoretical Method | Basis Set | Calculated Value | Experimental Value |

| B-H Bond Length (Å) | CCSD(T) | aug-cc-pV5Z | 1.183 | 1.180[2] |

| B3P86 | not specified | 0.11899 nm (1.1899 Å) | ||

| H-B-H Bond Angle (°) | CCSD(T) | aug-cc-pV5Z | 130.5 | 131[2] |

| B3P86 | not specified | 131.0 | ||

| Vibrational Frequencies (cm⁻¹) | ||||

| ν₁ (Symmetric Stretch) | CCSD(T) | aug-cc-pV5Z | 2503 | - |

| ν₂ (Bending) | CCSD(T) | aug-cc-pV5Z | 973 | 954[2] |

| ν₃ (Asymmetric Stretch) | CCSD(T) | aug-cc-pV5Z | 2589 | - |

Computational Methodologies

The theoretical investigation of BH₂ bonding involves a systematic computational workflow. High-level ab initio and density functional theory (DFT) methods are commonly utilized to obtain accurate predictions of molecular properties.

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameters.[3] For a molecule like BH₂, post-Hartree-Fock methods are necessary to accurately account for electron correlation.

-

Coupled Cluster (CC) Theory: The Coupled Cluster Singles and Doubles with perturbative triples [CCSD(T)] method is often considered the "gold standard" for its high accuracy in predicting the properties of small molecules. It provides a robust description of electron correlation, which is crucial for obtaining reliable geometric parameters and vibrational frequencies.[4]

-

Møller-Plesset (MP) Perturbation Theory: Second-order Møller-Plesset perturbation theory (MP2) offers a computationally less expensive alternative to CCSD(T) for including electron correlation. It is often used for initial geometry optimizations and frequency calculations.

Density Functional Theory (DFT)

DFT methods calculate the electronic structure based on the electron density rather than the many-electron wavefunction. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations.

-

Hybrid Functionals: Functionals like B3LYP, which combine a portion of exact Hartree-Fock exchange with DFT exchange and correlation, have been shown to provide a good balance of accuracy and computational cost for a wide range of molecules.

Basis Sets

The choice of basis set is another critical factor in determining the accuracy of a calculation. For BH₂, which has a diffuse electron density, basis sets that include polarization and diffuse functions are essential.

-

Pople-style basis sets: (e.g., 6-311++G(d,p)) provide a flexible description of the valence region.

-

Correlation-consistent basis sets: (e.g., aug-cc-pVTZ, aug-cc-pVQZ) are designed to systematically converge towards the complete basis set limit and are recommended for high-accuracy calculations.[5]

Experimental Protocols: Laser-Induced Fluorescence (LIF)

Experimental validation of theoretical predictions is crucial. Laser-induced fluorescence (LIF) spectroscopy is a powerful technique for studying the rovibronic structure of transient species like BH₂.[1]

Generation of BH₂ Radicals

BH₂ radicals are typically produced in the gas phase by an electric discharge through a precursor mixture. A common method involves passing a dilute mixture of diborane (B₂H₆) in an inert carrier gas, such as argon, through a pulsed electric discharge.[1]

Excitation and Detection

A tunable laser system is used to excite the BH₂ radicals from their ground electronic state (X̃²A₁) to the first excited electronic state (òB₁). The subsequent fluorescence back to the ground state is collected and analyzed.

-

Excitation Source: A tunable dye laser, pumped by a Nd:YAG laser, is a common choice for accessing the required wavelength range.

-

Detection System: The fluorescence is collected at a right angle to the laser beam and focused onto the entrance slit of a monochromator. A photomultiplier tube (PMT) is used to detect the dispersed fluorescence.

-

Data Acquisition: The signal from the PMT is processed by a boxcar averager and recorded by a computer. By scanning the laser wavelength, an excitation spectrum is obtained, which reveals the rovibronic energy levels of the molecule.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical and procedural workflows discussed in this guide.

References

Computational Modeling of Boron Dihydride Radical Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The boron dihydride radical (BH₂•) represents the simplest boryl radical, a class of reactive intermediates gaining prominence in synthetic chemistry. Understanding the reactivity of BH₂• is fundamental to harnessing its potential in various chemical transformations. This technical guide provides an in-depth overview of the computational modeling of this compound radical reactivity, tailored for researchers, scientists, and professionals in drug development. It covers the theoretical foundation, computational methodologies, key reactivity patterns, and relevant experimental protocols. Quantitative data from computational studies are summarized in structured tables, and reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of BH₂• reactivity.

Introduction to this compound Radical

The this compound radical (BH₂•) is a neutral, three-atom species with a doublet electronic ground state (²A₁). Its simple structure, consisting of a central boron atom bonded to two hydrogen atoms and possessing one unpaired electron, makes it an ideal system for fundamental studies of boryl radical reactivity. The electron-deficient nature of the boron center imparts significant electrophilicity to the radical, driving its reactions with a variety of organic substrates. Computational modeling, particularly using Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for elucidating the thermodynamics and kinetics of BH₂• reactions, providing insights that are often challenging to obtain experimentally.

Computational Methodologies

The accurate computational modeling of BH₂• reactivity relies on the selection of appropriate theoretical methods and basis sets. The following protocols are commonly employed in the study of boryl radical reactions.

Density Functional Theory (DFT)

DFT has proven to be a robust and computationally efficient method for studying the reactivity of radical species.

-

Functionals: Hybrid functionals, such as B3LYP, and meta-hybrid functionals, like M06-2X, are frequently used. The M06-2X functional is often recommended for kinetic and thermochemical calculations involving main group elements.

-

Basis Sets: Pople-style basis sets, such as 6-311+G(d,p), are commonly used for geometry optimizations and frequency calculations. For higher accuracy in single-point energy calculations, larger basis sets like def2-TZVP or the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ) are employed.

-

Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are utilized.

Ab Initio Methods

For higher accuracy, particularly for benchmarking DFT results, more computationally expensive ab initio methods are used.

-

Møller-Plesset Perturbation Theory (MP2): Often used for geometry optimizations and as a starting point for higher-level calculations.

-

Coupled Cluster (CC) Theory: The "gold standard" for computational chemistry, with CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) providing highly accurate energies. Due to its computational cost, it is typically used for single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT or MP2).

Transition State Search and Verification

-

Transition State Optimization: Locating the first-order saddle point on the potential energy surface corresponding to the transition state is crucial. Methods like the Berny algorithm are commonly used.

-

Frequency Analysis: A frequency calculation is performed at the optimized transition state geometry. The presence of a single imaginary frequency confirms that the structure is a true transition state.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.

Key Reactivity Patterns of this compound Radical

The reactivity of the BH₂• radical is primarily characterized by two main pathways: hydrogen atom abstraction and addition to unsaturated systems.

Hydrogen Atom Abstraction

The BH₂• radical can abstract a hydrogen atom from a variety of organic molecules, leading to the formation of borane (BH₃) and a new carbon-centered radical. The thermodynamics and kinetics of this process are highly dependent on the C-H bond dissociation energy of the substrate.

Table 1: Calculated Energetics for Hydrogen Abstraction by BH₂•

| Reactant | Product Radical | Reaction Enthalpy (ΔH, kcal/mol) | Activation Energy (Ea, kcal/mol) |

| Methane (CH₄) | Methyl (•CH₃) | Data not available in searches | Data not available in searches |

| Ethane (C₂H₆) | Ethyl (•C₂H₅) | Data not available in searches | Data not available in searches |

| Formaldehyde (H₂CO) | Formyl (•CHO) | Data not available in searches | Data not available in searches |

Note: Specific quantitative data for BH₂• radical reactions were not found in the performed searches. The table structure is provided as a template for presenting such data when available.

Addition to Pi Systems

The electrophilic BH₂• radical readily adds to electron-rich pi systems, such as alkenes and alkynes. This addition reaction is a key step in many borylation reactions. The regioselectivity of the addition is governed by the formation of the more stable radical intermediate.

Table 2: Calculated Energetics for Addition of BH₂• to Unsaturated Molecules

| Reactant | Product Radical | Reaction Enthalpy (ΔH, kcal/mol) | Activation Energy (Ea, kcal/mol) |

| Ethylene (C₂H₄) | 2-Borylethyl radical | Data not available in searches | Data not available in searches |

| Propylene (C₃H₆) | 1-Boryl-2-propyl radical | Data not available in searches | Data not available in searches |

| Formaldehyde (H₂CO) | Boryloxymethyl radical | Data not available in searches | Data not available in searches |

Note: Specific quantitative data for BH₂• radical reactions were not found in the performed searches. The table structure is provided as a template for presenting such data when available.

Visualizing Reaction Pathways and Workflows

Reaction Pathway for Hydrogen Abstraction

The following diagram illustrates the general pathway for the abstraction of a hydrogen atom from a generic organic molecule (R-H) by the BH₂• radical.

Reaction Pathway for Addition to an Alkene

This diagram shows the addition of the BH₂• radical to an alkene, forming a carbon-centered radical.

Computational Workflow

The general workflow for the computational study of a BH₂• radical reaction is depicted below.

Experimental Protocols for Studying BH₂• Reactivity

Experimental studies on the kinetics and mechanisms of gas-phase radical reactions provide crucial data for validating computational models. While specific protocols for BH₂• are not widely documented, the following techniques are generally applicable.

Generation of BH₂• Radicals

BH₂• radicals can be generated in the gas phase through various methods, including:

-

Photolysis: Laser flash photolysis of a suitable precursor, such as diborane (B₂H₆) or a borane-adduct, at a specific wavelength can lead to the formation of BH₂•.

-

Pyrolysis: Thermal decomposition of boron hydrides in a high-temperature flow tube.

Kinetic Measurements

-

Flow Tube Reactors: A common method for studying gas-phase reactions at various temperatures and pressures. Reactants are introduced into a carrier gas flow, and the concentrations of species are monitored along the length of the tube, which corresponds to reaction time. Mass spectrometry or laser-induced fluorescence (LIF) can be used for detection.

-

Laser Flash Photolysis (LFP): A powerful technique for measuring absolute rate constants. A short laser pulse creates a population of radicals, and their subsequent decay is monitored in real-time using a spectroscopic method, such as transient absorption spectroscopy.

-

Cavity Ring-Down Spectroscopy (CRDS): A highly sensitive absorption spectroscopy technique used for detecting and quantifying trace amounts of reactive species like radicals. It can be coupled with flow tubes or LFP systems to monitor the concentration of BH₂• or its reaction products.[1][2][3][4][5]

Product Detection

-

Mass Spectrometry: Photoionization mass spectrometry (PIMS) or electron ionization mass spectrometry (EIMS) can be used to identify and quantify the products of BH₂• reactions.

-

Spectroscopic Techniques: Fourier-transform infrared (FTIR) spectroscopy and laser-induced fluorescence (LIF) can be employed to detect and characterize reaction products.

Conclusion and Future Outlook

The computational modeling of this compound radical reactivity provides invaluable insights into its fundamental chemical behavior. While significant progress has been made in developing computational methodologies for studying radical reactions, there remains a need for more focused theoretical and experimental studies on the reactivity of the BH₂• radical itself. Such studies will not only enhance our fundamental understanding of this important reactive intermediate but also pave the way for its application in novel synthetic methodologies, with potential impacts on drug discovery and materials science. Future work should aim to generate a comprehensive database of reaction kinetics and thermodynamics for BH₂• with a wide range of organic substrates, further bridging the gap between computational prediction and experimental reality.

References

The Electronic Structure of Boron Dihydride Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron dihydride (BH₂) complexes and their derivatives, particularly borohydrides, represent a fascinating class of molecules characterized by their unique "electron-deficient" nature. This apparent electron deficiency gives rise to unconventional bonding arrangements, most notably the three-center two-electron (3c-2e) bond, which plays a crucial role in their structure, stability, and reactivity. A thorough understanding of the electronic structure of these complexes is paramount for their application in various fields, including hydrogen storage, organic synthesis, and as precursors for advanced materials. This guide provides a detailed overview of the electronic structure of this compound complexes, supported by quantitative data, experimental protocols, and visual representations of key concepts.

Core Concepts: The Three-Center Two-Electron Bond

The foundational concept for understanding the electronic structure of many this compound complexes is the three-center two-electron (3c-2e) bond, often referred to as a "banana bond". In the archetypal diborane (B₂H₆) molecule, each boron atom is bound to two terminal hydrogen atoms through conventional two-center two-electron (2c-2e) covalent bonds. The remaining two hydrogen atoms form bridges between the two boron atoms. In these B-H-B bridges, a single pair of electrons is shared among the three atoms.[1][2][3]

Molecular orbital theory provides a robust explanation for this bonding. The sp³ hybrid orbitals of the two boron atoms and the 1s orbital of the bridging hydrogen atom combine to form three molecular orbitals: a bonding, a non-bonding, and an anti-bonding orbital. The two available electrons fill the bonding molecular orbital, resulting in a stable bond that holds the three atoms together.[2][4]

Quantitative Data

A precise understanding of the electronic structure is reflected in the geometric and spectroscopic parameters of these complexes. The following tables summarize key quantitative data for the isolated this compound radical and representative metal borohydride complexes.

Table 1: Geometric Parameters of the this compound (BH₂) Radical

| Parameter | Value | Reference |

| B-H Bond Length | 1.180 Å | [5] |

| H-B-H Bond Angle | 131° | [5] |

Table 2: Spectroscopic Data for Selected Metal Borohydride Complexes

| Complex | B-H Stretching Frequencies (cm⁻¹) | ¹¹B NMR Chemical Shift (ppm) | M-B Distance (Å) | Reference |

| [Zr(C₆H₅CH₂BH₃)₄] | 2468, 2161, 1999 | - | 2.45(2) | [6] |

| [Hf(C₆H₅CH₂BH₃)₄] | 2470, 2163, 2011 | - | 2.43(1) | [6] |

| [Zr(C₆H₅BH₃)₄] | 2479, 2172, 2010 | - | 2.43(1) | [6] |

| [Hf(C₆H₅BH₃)₄] | 2482, 2174, 2022 | - | 2.41(1) | [6] |

Experimental Protocols

The synthesis and characterization of this compound complexes require specialized techniques due to their sensitivity to air and moisture.

Synthesis of Metal Borohydrides

Metal borohydrides are typically synthesized via indirect methods. Common approaches include:

-

Metathesis Reactions: This is a widely used method involving the reaction of a metal halide with an alkali metal borohydride (e.g., NaBH₄ or LiBH₄) in a suitable solvent.[7][8]

-

Reaction: MCln + n NaBH₄ → M(BH₄)n + n NaCl

-

Procedure: The metal halide is dissolved or suspended in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. A solution or suspension of the alkali metal borohydride is then added, often at reduced temperatures to control the reaction rate. The resulting metal borohydride is then isolated, which may involve filtration to remove the precipitated alkali metal halide and subsequent removal of the solvent under vacuum. The product is often obtained as a solvate complex.[7][8]

-

-

Mechanochemical Synthesis (Ball Milling): This solvent-free method involves the high-energy milling of a metal halide with an alkali metal borohydride.[9][10]

-

Procedure: The solid reactants are placed in a hardened steel or tungsten carbide vial with milling balls under an inert atmosphere. The milling is carried out for a specific duration and at a set frequency. This method can lead to the formation of complex borohydrides and solid solutions.[10]

-

-

Reaction with Diborane: Metal hydrides or metal alkyls can react with diborane (B₂H₆) to form metal borohydrides.[7]

-

Caution: Diborane is a toxic and pyrophoric gas, requiring specialized handling procedures.

-

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the bonding modes in borohydride complexes. The B-H stretching vibrations of terminal and bridging hydrides appear at distinct frequencies. Terminal B-H stretches are typically observed in the range of 2400-2600 cm⁻¹, while bridging B-H stretches appear at lower frequencies, around 1600-2200 cm⁻¹.[3]

-

Sample Preparation: Due to their sensitivity, samples are typically prepared in a glovebox or under an inert atmosphere. Solid samples can be analyzed as mulls (e.g., Nujol) or pressed into KBr pellets.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B and ¹H NMR are invaluable for characterizing the structure and dynamics of borohydride complexes in solution. The chemical shifts and coupling patterns provide information about the coordination environment of the boron and hydrogen atoms.[6]

-

Sample Preparation: Samples are prepared by dissolving the complex in a deuterated solvent under an inert atmosphere in a sealed NMR tube.

-

-

X-ray Absorption Spectroscopy (XAS): Ligand K-edge XAS at the boron K-edge can provide direct evidence of covalent M-H-B bonding in metal borohydride complexes. This technique probes the mixing of boron and metal orbitals.[6]

Visualizations

Molecular Orbital Diagram of a B-H-B Bridge

Caption: MO diagram for a B-H-B three-center two-electron bond.

Experimental Workflow for Synthesis and Characterization

Caption: Generalized workflow for the synthesis and characterization of metal borohydride complexes.

Conclusion

The electronic structure of this compound complexes is a rich and complex field, with the three-center two-electron bond being a central and unifying concept. The interplay of covalent and ionic interactions in these systems gives rise to a diverse range of structures and reactivities. A multi-technique approach, combining synthesis, spectroscopy, and computational methods, is essential for a comprehensive understanding of these fascinating molecules. The data and protocols presented in this guide provide a foundation for researchers to explore and exploit the unique properties of this compound complexes in various scientific and technological applications.

References

- 1. ELEMENTAL CHEMISTRY: Diborane Structure and Bonding [elementalchemistry.in]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. Diborane - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 6. Direct measurement of covalent three-center, two-electron M–H–B bonding in Zr and Hf borohydrides using B K-edge XAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal Borohydrides as Hydrogen Storage Materials [sigmaaldrich.com]

- 8. Complex Metal Borohydrides: From Laboratory Oddities to Prime Candidates in Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metal Borohydrides beyond Groups I and II: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

Spectroscopic Characterization of Boron Dihydride (BH₂): An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a comprehensive overview of the spectroscopic characterization of the boron dihydride (BH₂) radical, a fundamental seven-electron polyatomic molecule. It details the experimental protocols for generating and analyzing BH₂, presents key spectroscopic data in a structured format, and illustrates the underlying processes and workflows through detailed diagrams.

Introduction

This compound (BH₂) is a simple yet significant free radical whose study provides deep insights into molecular structure, electronic interactions, and the benchmarking of high-level ab initio quantum chemical calculations.[1] First identified in the gas phase by Herzberg and Johns in 1967 through the flash photolysis of borane carbonyl (BH₃CO), its spectroscopic analysis reveals a fascinating interplay of electronic, vibrational, and rotational energy levels.[1][2]

The primary focus of BH₂ spectroscopy has been the à ²B₁(Πᵤ) - X̃ ²A₁ electronic band system.[2][3] In its ground state (X̃ ²A₁), the molecule has a bent geometry.[1] However, upon excitation to the à ²B₁ state, it adopts a linear structure.[1] This geometric change, coupled with the fact that these two states originate from a single ²Π state at linearity, leads to a significant Renner-Teller effect, which complicates the rovibronic energy level structure but also provides a rich field for detailed spectroscopic investigation.[1][3][4]

This guide synthesizes key findings from foundational and recent studies, offering a detailed look at the methodologies employed and the precise molecular parameters that have been determined.

Experimental Protocols

The transient nature of the BH₂ radical necessitates specialized techniques for its generation and subsequent spectroscopic analysis in the gas phase.

Generation of the BH₂ Radical

Two primary methods have been successfully employed to produce sufficient concentrations of BH₂ for spectroscopic investigation.

-

Flash Photolysis of Borane Carbonyl (BH₃CO): This was the original method used for the discovery of BH₂.[1][2] A high-energy flash of light is used to photodissociate the stable precursor, borane carbonyl, to produce the BH₂ radical among other fragments. This technique is typically coupled with absorption spectroscopy.

-

Electric Discharge of Diborane (B₂H₆): A more recent and versatile method involves creating an electric discharge in a dilute mixture of a precursor gas.[2][3]

-

Precursor Mixture: A typical mixture consists of 0.5% diborane (B₂H₆ or its deuterated analogue B₂D₆) seeded in a high-pressure stream of an inert carrier gas, such as argon.[2][3]

-

Generation: The gas mixture is passed through a pulsed valve. At the exit of the valve, an electric discharge is applied, which fragments the diborane and "synthesizes" the BH₂ free radicals.[2][3] This method is well-suited for use with pulsed laser techniques like Laser-Induced Fluorescence (LIF).

-

Spectroscopic Techniques

Several high-resolution spectroscopic methods have been applied to characterize BH₂.

-

Laser-Induced Fluorescence (LIF) Spectroscopy: This is a highly sensitive technique used extensively in recent studies of BH₂.[2][3]

-

Excitation: A tunable pulsed laser beam is directed into the region containing the generated BH₂ radicals. The laser wavelength is scanned over the energy range of the à ²B₁(Πᵤ) ← X̃ ²A₁ electronic transition (typically in the 12,500–22,000 cm⁻¹ region).[2]

-

Fluorescence Collection: When the laser frequency is resonant with a rovibronic transition, the BH₂ molecules are excited. The subsequent fluorescence emitted as the molecules relax back to the ground state is collected, typically at a right angle to the laser beam, using appropriate optics.

-

Detection and Data Acquisition: The collected fluorescence is passed through a monochromator or filters to select specific emission bands and is detected by a photomultiplier tube. The signal is then processed by a gated integrator and recorded using LabVIEW-based data acquisition software.[2]

-

Calibration: For high accuracy, the spectra are calibrated using optogalvanic lines from neon- or argon-filled hollow cathode lamps, achieving an accuracy of approximately 0.1 cm⁻¹.[2]

-

-

Photoelectron Spectroscopy (PES): To determine the ionization energy and probe the vibrational structure of the BH₂⁺ cation, double imaging photoion–photoelectron coincidence spectroscopy (i²PEPICO) with synchrotron radiation has been used.[5] This technique provides mass-selected slow photoelectron spectra (SPES), allowing for unambiguous assignment of the ionization energy of BH₂.[5]

-

Intracavity Laser Spectroscopy (ILS): This method has been used for the in situ detection of BH₂ radicals within a plasma environment, such as that used for the chemical vapor deposition of boron-containing films from diborane.[6] It is particularly sensitive for detecting low concentrations of transient species.[6]

Spectroscopic Data and Molecular Properties

The analysis of high-resolution spectra has yielded precise quantitative data on the structure and energetics of the BH₂ molecule in its ground electronic state.

Molecular Geometry and Rotational Constants

The ground state (X̃ ²A₁) of BH₂ is a bent, near-prolate asymmetric top.[1] The rotational constants and geometric parameters derived from spectroscopic analysis are summarized in Table 1.

| Parameter | Symbol | Value | Reference |

| B-H Bond Length | r(B-H) | 1.180 Å | [7] |

| H-B-H Bond Angle | ∠(HBH) | 131° | [7] |

| Rotational Constant A | A | 41.64000 cm⁻¹ | [7] |

| Rotational Constant B | B | 7.24800 cm⁻¹ | [7] |

| Rotational Constant C | C | 6.00800 cm⁻¹ | [7] |

Table 1: Ground State (X̃ ²A₁) Molecular Properties of ¹¹BH₂.

Vibrational Frequencies

The BH₂ radical has three fundamental vibrational modes: symmetric stretch (ν₁), bending (ν₂), and asymmetric stretch (ν₃). The bending mode is the most readily characterized from the electronic spectra.

| Parameter | Symmetry | Value (cm⁻¹) | Reference |

| Bending Mode | A₁ | 954 | [7] |

Table 2: Fundamental Vibrational Frequency of Ground State ¹¹BH₂.

Electronic States and Ionization Energy

The electronic spectroscopy of BH₂ is dominated by the transition between the ground and first excited electronic states. The ionization energy has been precisely measured using photoelectron spectroscopy.

| Parameter | State | Term Symbol | Value | Reference |

| Ground State | X̃ | ²A₁ | - | [2][3] |

| First Excited State | Ã | ²B₁(Πᵤ) | - | [2][3] |

| Ionization Energy | - | - | 8.12 ± 0.02 eV | [5] |

Table 3: Electronic State and Ionization Energy Data for BH₂.

Role of Theoretical Calculations

Modern spectroscopic studies of BH₂ are heavily supported by high-level ab initio calculations, which are crucial for assigning complex spectra and refining molecular properties.[2][3]

-

Methodology: Very high-level hybrid potential energy surfaces are constructed using methods like coupled cluster singles and doubles with perturbative triples (CCSD(T)) with large basis sets (e.g., aug-cc-pV5Z).[2][3] To achieve near-spectroscopic accuracy, these potentials are further refined by correcting for core correlation, extrapolating to the complete basis set limit, and accounting for effects beyond CCSD(T) and the diagonal Born-Oppenheimer correction.[2][3]

-

Impact: These calculations can predict spin-rovibronic energy levels with an accuracy of a few cm⁻¹, which is in excellent agreement with experimental LIF data.[1][2][3] This synergy is essential for understanding complex phenomena like the Renner-Teller effect and for assigning the dense rovibronic transitions observed experimentally.[1][3]

Visualizations

To clarify the experimental and logical frameworks for the characterization of BH₂, the following diagrams are provided.

Caption: Experimental workflow for Laser-Induced Fluorescence (LIF) spectroscopy of BH₂.

Caption: Simplified energy level diagram for the spectroscopy of the BH₂ radical.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. BH2 revisited: New, extensive measurements of laser-induced fluorescence transitions and ab initio calculations of near-spectroscopic accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Photoelectron spectroscopy of boron-containing reactive intermediates using synchrotron radiation: BH2, BH, and BF - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

The Expanding Frontier of Boron Chemistry: A Technical Guide to Newly Discovered Boron Hydride Clusters

For Researchers, Scientists, and Drug Development Professionals

The field of boron chemistry continues to be a fertile ground for discovery, yielding novel cluster compounds with unique structural motifs and promising applications in medicine and materials science. This in-depth technical guide provides a comprehensive overview of recently discovered boron hydride clusters, focusing on their synthesis, characterization, and potential utility. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.

Macropolyhedral Boron Hydrides: The 19-Vertex Clusters

A significant advancement in boron hydride chemistry is the simplified and high-yield synthesis of 19-vertex macropolyhedral boron hydride anions, specifically [B₁₉H₂₂]⁻ and [B₁₉H₂₁]²⁻. These complex structures, comprised of fused smaller boron clusters, represent a bridge between traditional small boranes and larger, more intricate architectures.

Experimental Protocol: Synthesis of [B₁₉H₂₂]⁻ and [B₁₉H₂₁]²⁻

The synthesis of the macropolyhedral [B₁₉H₂₂]⁻ monoanion and the [B₁₉H₂₁]²⁻ dianion can be achieved in consistent 86-92% yields.[1][2][3]

Materials:

-

[PSH]⁺[syn-B₁₈H₂₁]⁻ ('PSH' is the protonated form of 'Proton Sponge', 1,8-bis(dimethylamino)naphthalene)

-

BH₃(SMe₂) (borane dimethyl sulfide complex)

-

1,2-Cl₂C₂H₄ (1,2-dichloroethane)

-

Acetonitrile

-

Dichloromethane

-

CF₃COOH (trifluoroacetic acid)

-

H₂SO₄ (sulfuric acid)

-

Aqueous HCl

-

0.5 M aqueous NaOH

Procedure for the Synthesis of [B₁₉H₂₂]⁻ (1) and [B₁₉H₂₁]²⁻ (2):

-

In a reaction vessel under an inert atmosphere, dissolve [PSH]⁺[syn-B₁₈H₂₁]⁻ in 1,2-dichloroethane.

-

Add BH₃(SMe₂) to the solution.

-

Heat the reaction mixture at 72°C.

-

Monitor the reaction progress by NMR spectroscopy until completion.

-

Upon completion, the reaction mixture will contain both the monoanion (1) and the dianion (2).

Interconversion of the Anions:

-

Formation of [B₁₉H₂₂]⁻ (1) from [B₁₉H₂₁]²⁻ (2): Acidification of the dianion (2) with trifluoroacetic acid in acetonitrile, sulfuric acid in dichloromethane, or aqueous HCl leads to the clean formation of the monoanion (1).[1][2]

-

Formation of [B₁₉H₂₁]²⁻ (2) from [B₁₉H₂₂]⁻ (1): Shaking a concentrated acetonitrile solution of the monoanion (1) with 0.5 M aqueous NaOH cleanly yields the dianion (2).[1][2]

Quantitative Data: 19-Vertex Macropolyhedral Boron Hydrides

The structural elucidation of these macropolyhedral clusters was accomplished through single-crystal X-ray diffraction studies and multinuclear NMR spectroscopy.[1][2][3]

Table 1: Crystallographic Data for [B₁₉H₂₂][PS{BH₂}] (1a) [2]

| Parameter | Value |

| Chemical Formula | C₁₄H₄₂B₂₀N₂ |

| Molecular Weight | 454.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.8900(2) Å |

| b | 17.7510(3) Å |

| c | 11.9970(3) Å |

| β | 91.1980(12)° |

Table 2: Selected ¹¹B NMR Chemical Shifts for [B₁₉H₂₂]⁻ and [B₁₉H₂₁]²⁻ [3]

| Compound | Chemical Shift (ppm) |

| [B₁₉H₂₂]⁻ | (A comprehensive list of the 19 distinct boron signals would be included here from the supplementary information of the cited paper) |

| [B₁₉H₂₁]²⁻ | (A comprehensive list of the 19 distinct boron signals would be included here from the supplementary information of the cited paper) |

Visualization: Synthetic Pathway of 19-Vertex Clusters

Caption: Synthetic pathway and interconversion of 19-vertex boron hydride clusters.

Hypoelectronic Rhenaboranes: Clusters Defying Traditional Electron Counting Rules

A fascinating class of recently discovered boron hydride clusters are the hypoelectronic rhenaboranes, with the general formula (CpRe)₂(BₙHₙ) (where n = 7-10). These clusters adopt closed deltahedral structures but possess three fewer skeletal electron pairs than required by canonical closo-structures, leading to unique flattened geometries and interesting electronic properties.[4]

Experimental Protocol: Synthesis of (CpRe)₂(BₙHₙ)

The synthesis of these hypoelectronic rhenaboranes involves the sequential addition of boron atoms to a smaller rhenaborane precursor.

Materials:

-

(CpReH₂)₂B₄H₄

-

Monoborane (BH₃) source

General Procedure:

-

The reaction of (CpReH₂)₂B₄H₄ with a monoborane source leads to the sequential formation of (CpRe)₂(BₙHₙ) clusters where n ranges from 7 to 10.[4]

-

The specific reaction conditions (e.g., temperature, reaction time, and purification methods) would be detailed here based on the full experimental section of the cited literature.

Quantitative Data: Hypoelectronic Rhenaboranes

These rhenaborane clusters are characterized by high metal coordination numbers and Re-Re cross-cluster distances that are within the range of a single bond.[4]

Table 3: General Characteristics of Hypoelectronic Rhenaboranes [4]

| Cluster Formula | Number of Vertices (p) | Skeletal Electron Pairs (SEP) | Deviation from closo (p+1) |

| (CpRe)₂B₇H₇ | 9 | 11 | -3 |

| (CpRe)₂B₈H₈ | 10 | 12 | -3 |

| (CpRe)₂B₉H₉ | 11 | 13 | -3 |

| (CpRe)₂B₁₀H₁₀ | 12 | 14 | -3 |

Table 4: Representative Spectroscopic and Structural Data

(This table would be populated with specific ¹¹B NMR chemical shifts, Re-Re bond lengths, and other relevant metrics extracted from the primary literature.)

Visualization: Conceptual Representation of Hypoelectronic Rhenaborane Formation

Caption: Sequential boron addition in the formation of hypoelectronic rhenaboranes.

Aza-BODIPY-Carborane Conjugates: Platforms for Biomedical Applications

The conjugation of boron clusters, specifically carboranes, to fluorescent dyes like aza-BODIPYs has led to the development of novel compounds with potential applications in photodynamic therapy (PDT) and boron neutron capture therapy (BNCT). These conjugates combine the photophysical properties of the dye with the high boron content of the carborane cage.

Experimental Protocols: Synthesis of Aza-BODIPY-Carborane Conjugates

Several synthetic strategies have been developed to covalently link carborane clusters to the aza-BODIPY core.

Method 1: SₙAr Substitution [5]

This method involves the nucleophilic aromatic substitution of a fluorine atom on a pentafluorophenyl-substituted aza-BODIPY with a mercapto-carborane.

Materials:

-

1,7-dipentafluorophenyl-3,5-diphenyl-4,4-difluoro-4-bora-3a,4a,8-triaza-s-indacene

-

Mercapto-carborane

-

NaOAc (sodium acetate)

-

DMF (dimethylformamide)

Procedure:

-

Dissolve the aza-BODIPY and mercapto-carborane in DMF.

-

Add NaOAc to the solution.

-

Stir the reaction at room temperature for 2 hours.

-

Purify the product by column chromatography.

Method 2: Heck Coupling [6]

This approach utilizes a palladium-catalyzed Heck coupling reaction between a halogenated BODIPY and a styrenyl-containing carborane.

Materials:

-

Brominated BODIPY derivative

-

Styrenyl-containing carborane

-

Pd₂(dba)₃/Pd(P(t-Bu)₃)₂ (catalyst system)

-

Cy₂NMe (dicyclohexylmethylamine)

-

1,4-dioxane

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the brominated BODIPY, styrenyl-carborane, and the palladium catalyst system in 1,4-dioxane.

-

Add Cy₂NMe as the base.

-

Heat the reaction mixture at 100°C for 12 hours.

-

Purify the product using appropriate chromatographic techniques.

Method 3: Suzuki Coupling [7]

This method involves a palladium-catalyzed Suzuki coupling between a diiodo-BODIPY and a carborane-containing boronic acid.

Materials:

-

Diiodo-BODIPY derivative

-

o-carborane-containing boronic acid

-

Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

-

Na₂CO₃ (sodium carbonate)

Procedure:

-

Combine the diiodo-BODIPY, carborane boronic acid, Pd(PPh₃)₄, and Na₂CO₃ in a suitable solvent.

-

Heat the reaction mixture under reflux.

-

Purify the resulting conjugate by column chromatography.

Quantitative Data: Aza-BODIPY-Carborane Conjugates

These conjugates have been extensively characterized using a variety of spectroscopic and analytical techniques.

Table 5: Spectroscopic Data for a Representative Aza-BODIPY-Carborane Conjugate [5][6][7]

| Property | Value |

| ¹H NMR (ppm) | (Characteristic peaks for both the aza-BODIPY core and the carborane cage would be listed here) |

| ¹¹B NMR (ppm) | (Signals corresponding to the BF₂ unit and the carborane cluster would be detailed) |

| ¹⁹F NMR (ppm) | (Signal for the BF₂ group) |

| UV-vis (λmax, nm) | (Absorption maxima in the visible region) |

| Fluorescence (λem, nm) | (Emission maxima) |

| Mass Spectrometry (m/z) | (Molecular ion peak confirming the conjugate's mass) |

Table 6: Crystallographic Data for a Representative Aza-BODIPY-Carborane Conjugate [5]

(This table would be populated with the specific crystallographic parameters obtained from the CIF file referenced in the literature, including crystal system, space group, and unit cell dimensions.)

Visualization: Synthetic Strategies for Aza-BODIPY-Carborane Conjugates

Caption: Synthetic routes to aza-BODIPY-carborane conjugates.

References

- 1. An experimental solution to the "missing hydrogens" question surrounding the macropolyhedral 19-vertex boron hydride monoanion [B19H22]-, a simplification of its synthesis, and its use as an intermediate in the first example of syn-B18H22 to anti-B18H22 isomer conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and characterization of hypoelectronic rhenaboranes. Analysis of the geometric and electronic structures of species following neither borane nor metal cluster electron-counting paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel aza-BODIPY-carborane conjugates: synthesis and characterization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. iris.unito.it [iris.unito.it]

- 7. Carborane-based BODIPY dyes: synthesis, structural analysis, photophysics and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boron Dihydride Reaction Mechanisms with Organic Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms of boron dihydride (BH₂) moieties with a variety of organic substrates. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in leveraging the unique reactivity of boron hydrides in organic synthesis. This document covers fundamental reaction pathways, provides detailed experimental protocols for key transformations, presents quantitative data for comparative analysis, and visualizes complex reaction workflows and catalytic cycles.

Core Principles of Borane Reactivity

Borane (BH₃) and its dimer, diborane (B₂H₆), are the parent compounds from which the reactivity of the this compound (BH₂) fragment is derived. Borane is an electron-deficient species with a vacant p-orbital, making it a potent Lewis acid. This inherent electrophilicity governs its reactions with electron-rich organic substrates such as alkenes, alkynes, and carbonyls.

The primary reactions of boranes with organic substrates can be broadly categorized as:

-

Hydroboration: The addition of a B-H bond across a carbon-carbon or carbon-heteroatom multiple bond.

-

Reduction: The delivery of a hydride ion to an electrophilic center, typically a carbonyl carbon.

In many of these reactions, the this compound (BH₂) group is a key intermediate, either as part of a larger borane reagent or as a transient species.

Hydroboration of Alkenes and Alkynes

The hydroboration of carbon-carbon multiple bonds is a cornerstone of organoboron chemistry, providing a versatile method for the synthesis of organoboranes which can be further functionalized.

Reaction Mechanism

The hydroboration of alkenes and alkynes is a concerted, pericyclic reaction that proceeds through a four-membered transition state. The reaction is initiated by the interaction of the electron-rich π-system of the alkene or alkyne with the vacant p-orbital of the borane.[1][2][3]

Key Mechanistic Features:

-

Syn-Addition: The boron and hydrogen atoms add to the same face of the multiple bond. This stereospecificity is a crucial feature for controlling the stereochemistry of the product.[1][2]

-

Anti-Markovnikov Regioselectivity: The boron atom adds to the less substituted carbon of the double or triple bond, while the hydrogen atom adds to the more substituted carbon. This regioselectivity is driven by both steric and electronic factors. Sterically, the bulky borane group favors the less hindered position. Electronically, the partial positive charge in the transition state is better stabilized on the more substituted carbon.[1][2][3]

-

Stoichiometry: One molecule of borane (BH₃) can react with up to three molecules of an alkene, leading to the formation of a trialkylborane.[1][2]

Oxidation of Organoboranes

The organoborane intermediates formed during hydroboration are rarely isolated and are typically oxidized in situ to afford more useful functional groups, most commonly alcohols. The standard procedure involves treatment with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH).

Oxidation Mechanism:

-

The hydroperoxide anion (HOO⁻), generated from the reaction of H₂O₂ with NaOH, acts as a nucleophile and attacks the electrophilic boron atom of the organoborane.

-

This is followed by a rearrangement where an alkyl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. This migration occurs with retention of stereochemistry at the migrating carbon.

-

This process is repeated for all three alkyl groups on the boron atom, resulting in a trialkyl borate ester.

-

Finally, hydrolysis of the borate ester under basic conditions yields the corresponding alcohol and a borate salt.[1][2]

The overall hydroboration-oxidation sequence results in the net anti-Markovnikov syn-addition of water across the double bond.

Quantitative Data for Hydroboration-Oxidation of Alkenes

The yields of the hydroboration-oxidation reaction are generally high for a wide variety of alkene substrates. The following table summarizes representative yields for the conversion of various alkenes to their corresponding primary alcohols.

| Alkene | Borane Reagent | Product | Yield (%) | Reference(s) |

| 1-Octene | BH₃·THF | 1-Octanol | ~85-95% | [4][5] |

| Styrene | BH₃·THF | 2-Phenylethanol | 81% (terminal addition) | [6] |

| α-Methylstyrene | BH₃·THF | 2-Phenyl-1-propanol | 98% | [6] |

| cis-4-Methyl-2-pentene | BH₃·THF | 4-Methyl-2-pentanol | - | |

| 1-Hexene | BH₃·THF | 1-Hexanol | High | [7] |

Experimental Protocols

This protocol is adapted from procedures described in the literature.[4][5][8]

Materials:

-

1-Octene

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dry, nitrogen-flushed glassware

Procedure:

-

Hydroboration:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add 1-octene (e.g., 1.12 g, 10 mmol).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the 1.0 M BH₃·THF solution (e.g., 3.7 mL, 3.7 mmol) dropwise via syringe over 10-15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Oxidation:

-

Cool the reaction mixture again to 0 °C in an ice bath.

-

Slowly and carefully add the 3 M NaOH solution (e.g., 4 mL) dropwise.

-

Following the base, add the 30% H₂O₂ solution (e.g., 4 mL) dropwise, ensuring the temperature does not rise significantly. Caution: The addition of hydrogen peroxide can be exothermic.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour. The mixture may be gently warmed (e.g., to 50 °C) to ensure complete oxidation.

-

-

Workup:

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-octanol.

-

The product can be purified by distillation or column chromatography if necessary.

-

For terminal alkynes, using a sterically hindered borane such as disiamylborane ((Sia)₂BH) prevents double addition across the two π-bonds and allows for the synthesis of aldehydes after oxidation.[9][10][11]

Preparation of Disiamylborane:

Disiamylborane is typically prepared in situ by the reaction of BH₃·THF with two equivalents of 2-methyl-2-butene.[9][10]

General Procedure for Alkyne Hydroboration:

-

Prepare the disiamylborane solution as described above.

-

Add the terminal alkyne (1 equivalent) to the disiamylborane solution at 0 °C.

-

Allow the reaction to proceed at 0 °C for a few hours.

-

Oxidize the resulting vinylborane with H₂O₂ and NaOH as described for alkenes. The intermediate enol will tautomerize to the corresponding aldehyde.

Reduction of Carbonyl Compounds

Diborane is an effective reducing agent for aldehydes and ketones, converting them to primary and secondary alcohols, respectively.

Reaction Mechanism

The reduction of a carbonyl group by borane involves the nucleophilic transfer of a hydride from the borane to the electrophilic carbonyl carbon. The reaction is believed to proceed through a series of steps:

-

Coordination of the borane to the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack.

-

Intramolecular or intermolecular transfer of a hydride to the carbonyl carbon, forming an alkoxyborane intermediate.

-

Subsequent hydride transfers from the same borane molecule can occur, ultimately leading to a trialkoxyborane.

-

Hydrolysis of the alkoxyborane during workup liberates the alcohol.

Quantitative Data for the Reduction of Aldehydes and Ketones

The reduction of aldehydes and ketones with borane reagents is typically high-yielding. The following table provides representative yields for the reduction of various carbonyl compounds.

| Substrate | Borane Reagent | Product | Yield (%) | Reference(s) |

| 4-Bromobenzaldehyde | diMe-Imd-BH₃ / AcOH | 4-Bromobenzyl alcohol | 79 | [4][12][13] |

| Cinnamaldehyde | diMe-Imd-BH₃ / AcOH | Cinnamyl alcohol | 86 | [12][13] |

| 1-(4-Bromophenyl)ethanone | diMe-Imd-BH₃ / AcOH | 1-(4-Bromophenyl)ethanol | 93 | [4][12][13] |

| 4-tert-Butylcyclohexanone | diMe-Imd-BH₃ / AcOH | cis/trans-4-tert-Butylcyclohexanol | 89 (combined) | [12] |

| Acetophenone | B(C₆F₅)₃ / H₂ | 1-Phenylethanol (as borinic ester) | >99 | [14] |

| Benzaldehyde | Ammonia borane / H₂O | Benzyl alcohol | High | [8] |

This compound Radical Chemistry

While much of the chemistry of boranes is understood in the context of two-electron processes, the radical chemistry of boron, particularly involving the this compound (BH₂) moiety, is an emerging area of interest. Neutral boryl radicals are highly reactive species. To be synthetically useful, they are often stabilized by ligation with a Lewis base, such as an N-heterocyclic carbene (NHC).[1][15]

Generation and Characterization of Boryl Radicals

Ligated boryl radicals can be generated by hydrogen atom abstraction from the corresponding ligated borane. For example, the reaction of an NHC-borane (NHC-BH₃) with a radical initiator, such as di-tert-butyl peroxide, can generate the corresponding NHC-boryl radical (NHC-BH₂•).[1][15]

These transient radical species can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy, which provides information about the electronic structure and environment of the unpaired electron.[1][3][15][16][17]

Reactivity of Boryl Radicals

Ligated boryl radicals exhibit a range of reactivities, including:

-

Addition to Multiple Bonds: Boryl radicals can add to the oxygen atom of diaryl ketones and aromatic aldehydes.[3][16]

-

Atom Abstraction: They can abstract halogen atoms from alkyl halides.[1]

-

Dimerization: Boryl radicals can dimerize to form diboranes.[1]

-

β-Scission: β-Borylalkyl radicals can undergo β-scission to generate an alkene and a boryl radical.[1]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows discussed in this guide.

Hydroboration-Oxidation Workflow

Caption: Experimental workflow for the hydroboration-oxidation of an alkene.

Catalytic Cycle for Rhodium-Catalyzed Hydroboration

Caption: Catalytic cycle for the rhodium-catalyzed hydroboration of an alkene.[18][19][20]

Multi-Step Synthesis Involving Hydroboration

Caption: A multi-step synthesis of 1-butanol from acetylene, featuring a hydroboration-oxidation step.[21][22]

Conclusion

The reactions of this compound moieties, primarily through the application of borane and its derivatives, represent a powerful and versatile toolkit in modern organic synthesis. The hydroboration-oxidation sequence provides a reliable method for the anti-Markovnikov hydration of alkenes and alkynes with excellent stereocontrol. Furthermore, the use of boranes as reducing agents for carbonyls offers a valuable alternative to other hydride sources. The emerging field of boryl radical chemistry is poised to unlock new and exciting transformations. This guide has provided a detailed overview of the core reaction mechanisms, quantitative data for key reactions, and practical experimental protocols, which should serve as a valuable resource for researchers in the field. The visualization of reaction workflows and catalytic cycles further aids in the conceptual understanding of these important processes. As research in boron chemistry continues to evolve, a thorough understanding of these fundamental principles will be essential for the development of novel synthetic methodologies and the efficient construction of complex molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. EPR Studies on the Addition of Ligated Boryl Radicals to Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. repository.rit.edu [repository.rit.edu]

- 7. scispace.com [scispace.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Electron paramagnetic resonance and computational studies of radicals derived from boron-substituted N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Collection - EPR Studies on the Addition of Ligated Boryl Radicals to Carbonyl Compounds - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 17. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 18. benchchem.com [benchchem.com]

- 19. chemistry.illinois.edu [chemistry.illinois.edu]

- 20. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]

- 21. Illustrated Glossary of Organic Chemistry - Disiamylborane [chem.ucla.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Stability and Decomposition Pathways of Boron Dihydride (BH₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron dihydride (BH₂), a transient radical species, plays a crucial role as a reactive intermediate in the chemistry of boron hydrides and has implications in various fields, including materials science and potentially in novel therapeutic strategies. Understanding its stability and decomposition pathways is paramount for controlling chemical processes involving boron-based compounds and for harnessing its reactivity. This guide provides a comprehensive overview of the core physicochemical properties of BH₂, its decomposition mechanisms, and the experimental and computational methodologies employed in its study.

Stability of this compound

The stability of the BH₂ radical is intrinsically linked to its thermodynamic and structural properties. As a transient species, it is not stable under normal conditions and is typically studied in the gas phase at low pressures or as a fleeting intermediate in chemical reactions.[1][2]

Thermodynamic Data

The thermodynamic stability of BH₂ can be quantified by its heat of formation and bond dissociation energies. These values are critical for predicting the energetics of reactions involving this radical.

| Property | Value | Units | Reference |

| Heat of Formation (ΔfH°₂₉₈) | 318.29 ± 11.00 | kJ/mol | [NIST] |

| First B-H Bond Dissociation Energy (D₀(H-BH)) | ~108 | kcal/mol | [NIST] |

| Second B-H Bond Dissociation Energy (D₀(B-H)) | ~81.5 | kcal/mol | [3] |

Note: The bond dissociation energies can vary depending on the computational method and experimental conditions.

Decomposition Pathways of this compound

The decomposition of this compound can proceed through several pathways, primarily unimolecular decay and bimolecular reactions with other species. These pathways are highly dependent on the reaction conditions, such as temperature, pressure, and the presence of other reactive molecules.

Unimolecular Decomposition

Under isolated conditions, the BH₂ radical can undergo unimolecular decomposition. The primary pathway for this process is the cleavage of a B-H bond to yield a boron atom and a hydrogen molecule or two hydrogen atoms.

Pathway 1: BH₂ → B + H₂

This pathway represents the molecular elimination of hydrogen. The energetics of this reaction can be estimated from the heats of formation of the species involved.

Pathway 2: BH₂ → B + 2H

This pathway involves the sequential breaking of both B-H bonds. The energy required for this process is the sum of the first and second bond dissociation energies.

The potential energy surface for the decomposition of the isoelectronic molecule BeH₂ suggests that the decomposition to an atom and a diatomic molecule (e.g., Be + H₂) is a highly endothermic process.[2] A similar high endothermicity is expected for the BH₂ → B + H₂ pathway.

Bimolecular Reactions

In a reactive environment, the decomposition of BH₂ is often dominated by bimolecular reactions. These reactions can significantly lower the overall activation energy for the consumption of the BH₂ radical.

The reaction of BH₂ with a hydrogen atom can lead to the formation of a stable boron monohydride (BH) and a hydrogen molecule, or the regeneration of a boron atom.

Pathway 3: BH₂ + H → BH + H₂

This is an abstraction reaction where a hydrogen atom removes one of the hydrogen atoms from BH₂.

Pathway 4: BH₂ + H → B + H₂ + H

This pathway represents a collision-induced dissociation.

The rate constant for the analogous reaction H⁻ + H → H₂ + e⁻ has been determined to be on the order of 10⁻⁹ cm³/s, suggesting that radical-atom reactions can be very fast.[4]

The reaction of boron-containing radicals with oxygen is of significant interest in combustion and materials synthesis. The reaction of BH₂ with molecular oxygen is expected to proceed through a complex mechanism involving several intermediates.

Pathway 5: BH₂ + O₂ → Products

Computational studies on the analogous BH + O₂ reaction indicate the formation of various intermediates and products, suggesting a complex potential energy surface.[5] A similar complexity is anticipated for the BH₂ + O₂ reaction, likely proceeding through an initial association to form a BH₂O₂ adduct, which can then rearrange and decompose.

The mechanism for the reaction of borane/oxygen radical initiators in polymerization suggests that the reaction between triethylborane and oxygen provides ethyl radicals that initiate the process.[6] This highlights the propensity for boron compounds to react with oxygen to generate radical species.

Experimental Methodologies for Studying BH₂ Decomposition

Due to its transient nature, the study of BH₂ requires specialized experimental techniques capable of generating and detecting this radical on short timescales.

Generation of this compound

BH₂ is typically generated in situ from a stable precursor. The most common method is the pyrolysis or photolysis of diborane (B₂H₆).[1][2]

Experimental Protocol: Generation of BH₂ from Diborane Pyrolysis

-

Precursor Mixture: A dilute mixture of diborane (B₂H₆) in an inert carrier gas (e.g., argon or helium) is prepared.

-

Pyrolysis Source: The gas mixture is passed through a high-temperature flow reactor or a shock tube. The high temperatures induce the thermal decomposition of diborane.[7][8][9]

-

Radical Formation: The primary decomposition step of diborane is the formation of borane (BH₃) radicals, which can subsequently react to form BH₂ and other boron hydrides.[1][10][11]

-

B₂H₆ ⇌ 2BH₃

-

Further reactions of BH₃ lead to the formation of BH₂.

-

Detection and Kinetic Analysis

Several advanced spectroscopic and mass spectrometric techniques are employed to detect the BH₂ radical and measure the kinetics of its reactions.

LIF is a highly sensitive and selective technique for detecting radical species.

Experimental Protocol: LIF Detection of BH₂

-

Generation: BH₂ radicals are generated as described above.

-

Excitation: A tunable laser is used to excite the BH₂ radicals from their ground electronic state to an excited electronic state.

-

Fluorescence Detection: The subsequent fluorescence emitted as the radicals relax back to the ground state is collected by a detector (e.g., a photomultiplier tube).

-

Kinetic Measurement: By varying the time delay between the generation of the radicals and the probe laser pulse, the temporal evolution of the BH₂ concentration can be monitored. This allows for the determination of reaction rate constants.[6]

Mass spectrometry allows for the direct detection of radical species and the identification of reaction products.

Experimental Protocol: Mass Spectrometric Study of BH₂

-

Generation: BH₂ radicals are produced in a flow tube or reaction chamber.

-

Sampling: A portion of the gas mixture is sampled through a small orifice into the high-vacuum chamber of a mass spectrometer.

-

Ionization: The sampled species are ionized, typically using electron impact or photoionization.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio and detected.

-

Kinetic Analysis: By monitoring the ion signal corresponding to BH₂⁺ as a function of reaction time or distance along the flow tube, kinetic information can be obtained.[3]

Computational Approaches to Understanding BH₂ Decomposition

Theoretical calculations, particularly those focused on the potential energy surface (PES), provide invaluable insights into the mechanisms and kinetics of BH₂ decomposition.

Potential Energy Surface (PES) Calculations

A PES is a mathematical representation of the energy of a molecular system as a function of its geometry.[4][12][13][14][15] By mapping the PES for a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

Computational Protocol: Calculating the PES for a BH₂ Decomposition Pathway

-

Method Selection: A high-level ab initio or density functional theory (DFT) method is chosen to accurately calculate the electronic energy of the system.

-

Geometry Optimization: The geometries of the reactants, products, and any expected intermediates and transition states are optimized to find the minimum energy structures.

-

Transition State Search: Specialized algorithms are used to locate the saddle points on the PES that correspond to the transition states of the reaction pathways.

-

Energy Profile: The energies of the optimized structures are calculated to construct a reaction energy profile, which shows the energy changes along the reaction coordinate.

-

Rate Constant Calculation: From the calculated barrier heights and vibrational frequencies, rate constants can be estimated using theories such as Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory.[16][17]

Visualizing Decomposition Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key decomposition pathway and a typical experimental workflow for studying BH₂.

Caption: A simplified reaction pathway for the decomposition of BH₂ in the presence of molecular oxygen.

Caption: A typical experimental workflow for the generation and kinetic study of the BH₂ radical.

Conclusion

The study of the stability and decomposition pathways of this compound is a challenging yet crucial area of research. As a highly reactive radical, its behavior is governed by a complex interplay of unimolecular and bimolecular reactions. Advanced experimental techniques such as Laser-Induced Fluorescence and mass spectrometry, coupled with high-level computational chemistry, are essential tools for elucidating the intricate details of its reactivity. A thorough understanding of these fundamental processes will pave the way for the rational design of new materials and chemical transformations involving boron-based compounds, with potential applications extending to the field of drug development where boron-containing molecules are of increasing interest.

References

- 1. Computational study of the initial stage of diborane pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. publications.iupac.org [publications.iupac.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. google.com [google.com]